molecular formula C8H10BrF3N2O B2888741 4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1855949-22-2

4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2888741
CAS No.: 1855949-22-2
M. Wt: 287.08
InChI Key: WNRWEHAKALEGFX-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: is a chemical compound characterized by its bromine and trifluoropropoxy functional groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Bromination: : Bromination of the pyrazole core can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

  • Introduction of the Trifluoropropoxy Group: : The trifluoropropoxy group can be introduced through nucleophilic substitution reactions using trifluoropropyl halides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective reagents and reaction conditions. Continuous flow reactors and automated systems might be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Alkyl halides, amines

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones

  • Reduction: : Formation of alcohols or amines

  • Substitution: : Formation of substituted pyrazoles or other derivatives

Scientific Research Applications

4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: has several scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group, in particular, may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: can be compared with other similar compounds, such as:

  • 4-bromo-1-methyl-1H-pyrazole

  • 3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

  • 4-bromo-3-methyl-1H-pyrazole

These compounds share structural similarities but differ in the presence and position of functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-bromo-1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2O/c1-14-4-6(9)7(13-14)5-15-3-2-8(10,11)12/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRWEHAKALEGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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